Murideoxycholic acid

Descripción general

Descripción

El ácido murocólico es un ácido biliar que se encuentra predominantemente en ratones, con bajas concentraciones en otras especies. Se diferencia de los ácidos biliares primarios que se encuentran en humanos, como el ácido cólico y el ácido quenodesoxicólico, por tener un grupo hidroxilo en la configuración β en la posición 6 . La orientación del grupo hidroxilo en la posición 7 define el ácido α- o β-murocólico . Los ácidos murocólicos son detectables en bajas concentraciones en la orina humana .

Métodos De Preparación

El ácido murocólico se puede sintetizar a través de múltiples pasos a partir del ácido quenodesoxicólico. Por ejemplo, el ácido α-murocólico se puede sintetizar a través de un proceso de 9 pasos a partir del ácido quenodesoxicólico con un rendimiento global del 26% . Los métodos de producción industrial implican el uso de enzimas citocromo P450, específicamente Cyp2c70, que catalizan las reacciones de 6-hidroxilación que forman muricholatos en roedores .

Análisis De Reacciones Químicas

Biotransformation of Murideoxycholic Acid

MDCA undergoes several metabolic transformations, primarily through hydroxylation and oxidation reactions.

-

Further Biotransformation : MDCA can undergo further biotransformation in the gut, potentially leading to more complex bile acid derivatives.

-

Epimerization : Hydroxysteroid dehydrogenases (HSDHs) catalyze the epimerization of hydroxyl groups. CDCA and CA are epimerized into UDCA and ursocholic acid (UCA) and, subsequently, into isoUDCA and isoUCA, respectively .

Role of Gut Microbiota

Intestinal bacteria play a significant role in the metabolism of bile acids like MDCA .

-

Dehydroxylation : Primary bile acids are dehydroxylated by gut bacteria.

-

Bile Salt Hydrolases (BSHs) : BSHs from the choloylglycine hydrolase family facilitate the deconjugation of bile acids, forming unconjugated bile acids and free glycine or taurine .

-

7α-dehydroxylation : The removal of glycine/taurine by BSHs is a prerequisite for 7α-dehydroxylation by intestinal bacteria.

Oxidation of Bile Acids

Electrochemical oxidation can be used to generate oxidation products of primary bile acids such as cholic acid and chenodeoxycholic acid .

Metabolism and Excretion

This compound (MDCA) is metabolized and excreted in humans .

-

A study was conducted on patients, some with cystic duct drains and others with intact enterohepatic circulation, who ingested 3H-MDCA. The time-course of radioactivity in plasma was followed, and biliary, urinary, and fecal excretions of radioactivity were measured. The excreted MDCA metabolites were then identified .

-

The excretion of radioactivity reached 97.8% in cholecystectomized patients via bile, urine, and feces, but dropped to 75% in patients with lithiasis (urine + feces) .

-

The biological half-life of MDCA in lithiasic patients averaged 3.4 days .

Biological Activities of this compound

MDCA exhibits several biological activities:

-

Fat Digestion and Absorption : MDCA plays a role in fat digestion and absorption by forming micelles, which solubilize dietary fats and facilitate their transport across the intestinal wall.

-

Influence on Gut Microbiota : MDCA may influence gut microbiota composition.

Comparison with Other Bile Acids

This compound shares structural similarities with other bile acids:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Chenodeoxycholic Acid | 3α-hydroxy steroid with two additional hydroxyls | Primary bile acid with significant metabolic roles |

| Deoxycholic Acid | 3α-hydroxy steroid with one less hydroxyl | Known for its role in cholesterol metabolism |

| Ursodeoxycholic Acid | 3α-hydroxy steroid with an additional hydroxyl at position 7 | Used therapeutically to dissolve gallstones |

| Lithocholic Acid | 3α-hydroxy steroid lacking hydroxyls at positions 6 and 7 | More toxic than other bile acids |

Aplicaciones Científicas De Investigación

2.1. Neuroprotective Effects

MDCA has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies indicate that MDCA may alleviate endoplasmic reticulum (ER) stress and apoptosis in neuronal cells, which are critical factors in conditions like Huntington's disease and Alzheimer's disease.

- Case Study : In a transgenic mouse model of Huntington's disease, MDCA treatment resulted in reduced striatal atrophy and improved locomotor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

2.2. Metabolic Disorders

Research has indicated that MDCA can influence metabolic pathways, particularly related to glucose metabolism and insulin sensitivity.

- Case Study : In diabetic mouse models, MDCA administration significantly reduced blood glucose levels and albuminuria while improving renal histopathology. These effects were associated with decreased expression of ER stress markers .

2.3. Cardiovascular Health

MDCA's role in cardiovascular health has been explored, particularly concerning obesity-induced cardiac dysfunction.

- Case Study : In obese mice, chronic treatment with MDCA improved myocardial contractile function and reduced systolic blood pressure, highlighting its potential as a therapeutic target for obesity-related cardiac issues .

Comparative Data Table

The following table summarizes key findings from studies investigating the applications of MDCA:

Mecanismo De Acción

El mecanismo de acción del ácido murocólico implica su interacción con los receptores de ácido biliar como FXR. Los ácidos tauromuricolícos, por ejemplo, actúan como antagonistas de FXR, que regula la expresión de genes involucrados en la síntesis, el metabolismo y el transporte de ácidos biliares . Esta interacción ayuda a minimizar los efectos deletéreos de la acumulación de ácido biliar . La enzima Cyp2c70 es responsable de las reacciones de 6-hidroxilación que producen ácidos muricolícos a partir del ácido quenodesoxicólico y el ácido ursodeoxicólico .

Comparación Con Compuestos Similares

El ácido murocólico es similar a otros ácidos biliares como el ácido cólico, el ácido quenodesoxicólico y el ácido ursodeoxicólico. Es único debido a la presencia de un grupo hidroxilo en la configuración β en la posición 6 . Esta diferencia estructural le confiere al ácido murocólico propiedades y funciones distintas en comparación con otros ácidos biliares. Los compuestos similares incluyen el ácido α-muricolíco, el ácido β-muricolíco, el ácido γ-muricolíco (ácido hiocólico) y el ácido ω-muricolíco .

Actividad Biológica

Murideoxycholic acid (MDCA) is a secondary bile acid predominantly found in mice, derived from α- and β-muricholic acids. It plays a significant role in various biological processes, particularly in lipid metabolism, gut microbiota modulation, and potential therapeutic applications. This article delves into the biological activity of MDCA, highlighting its metabolic pathways, physiological effects, and relevant case studies.

Metabolism and Biosynthesis

MDCA is synthesized in the intestine from primary bile acids through microbial action. Research indicates that MDCA is a pivotal metabolite involved in the enterohepatic circulation of bile acids, influencing both lipid absorption and metabolism. The metabolic pathways of MDCA include:

- Conversion from Primary Bile Acids : MDCA is formed from α- and β-muricholic acids through enzymatic processes facilitated by gut microbiota.

- Oxidation Reactions : Studies have shown that MDCA participates in various oxidation reactions, which are crucial for its biological activity. For instance, the oxidation of MDCA can lead to the formation of other bioactive metabolites that further influence metabolic pathways in mice .

Physiological Effects

MDCA exhibits several physiological effects that contribute to its biological activity:

- Lipid Metabolism : MDCA has been shown to enhance lipid absorption and metabolism by activating specific nuclear receptors involved in lipid homeostasis, such as FXR (Farnesoid X receptor) and LXR (Liver X receptor) .

- Gut Microbiota Modulation : As a bile acid, MDCA influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation can have significant implications for metabolic health and disease prevention .

- Neuroprotective Properties : Emerging studies suggest that MDCA may possess neuroprotective effects similar to other bile acids. It has been implicated in reducing oxidative stress and inflammation in neuronal tissues .

Case Study 1: Impact on Lipid Metabolism

A study investigating the effects of MDCA on lipid metabolism in mice demonstrated that administration of MDCA significantly increased the levels of beneficial lipids while decreasing harmful lipid species. The results indicated enhanced expression of genes involved in fatty acid oxidation and reduced hepatic steatosis .

Case Study 2: Gut Microbiota Interaction

In another study focusing on the interaction between MDCA and gut microbiota, researchers observed that supplementation with MDCA altered the microbial composition favorably. Mice treated with MDCA showed an increase in beneficial bacteria such as Lactobacillus spp., which are known for their positive effects on gut health and immune function .

Table 1: Summary of Biological Activities of MDCA

| Biological Activity | Description |

|---|---|

| Lipid Metabolism | Enhances lipid absorption; activates FXR and LXR receptors |

| Gut Microbiota Modulation | Promotes beneficial bacteria; inhibits pathogenic strains |

| Neuroprotective Effects | Reduces oxidative stress; potential protection against neurodegeneration |

Table 2: Key Findings from Case Studies

| Study Focus | Key Findings |

|---|---|

| Lipid Metabolism | Increased beneficial lipids; reduced hepatic steatosis |

| Gut Microbiota Interaction | Altered microbial composition; increased Lactobacillus spp. |

Propiedades

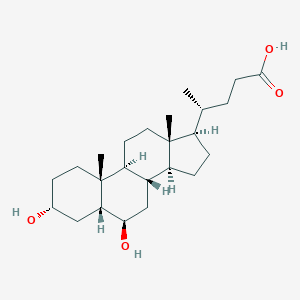

IUPAC Name |

(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-PLYQRAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861652 | |

| Record name | Murideoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Murocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

668-49-5 | |

| Record name | Murideoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Murideoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murideoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MURIDEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB87E8LOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Murocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.